molecular formula C32H22O3 B14340628 3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one CAS No. 92897-99-9

3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one

Cat. No.: B14340628
CAS No.: 92897-99-9
M. Wt: 454.5 g/mol
InChI Key: CUPYCLCYNVELBJ-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one is a complex organic compound characterized by its benzofuran core substituted with hydroxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4,5,6,7-tetraphenyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenyl-substituted precursors.

    Introduction of Hydroxy Group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Phenyl Substitution: Friedel-Crafts alkylation or acylation reactions to introduce phenyl groups at specific positions on the benzofuran ring.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the benzofuran core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of organic electronic materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. In materials science, its electronic properties could be exploited in the design of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuran-1(3H)-one: Lacks the hydroxy and phenyl substitutions.

    4,5,6,7-Tetraphenyl-2-benzofuran-1(3H)-one: Similar but without the hydroxy group.

    3-Hydroxy-2-benzofuran-1(3H)-one: Similar core structure but fewer phenyl groups.

Properties

CAS No.

92897-99-9

Molecular Formula

C32H22O3

Molecular Weight

454.5 g/mol

IUPAC Name

3-hydroxy-4,5,6,7-tetraphenyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C32H22O3/c33-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(29)32(34)35-31)24-19-11-4-12-20-24/h1-20,31,33H

InChI Key

CUPYCLCYNVELBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(OC(=O)C3=C(C(=C2C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O

Origin of Product

United States

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